3-chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-Chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a methyl group, and a sulfonamide group attached to a benzene ring. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The chloro and methyl groups are introduced through halogenation and methylation reactions, respectively. The sulfonamide group is then attached using sulfonamide formation reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions. The process is monitored to control the temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is used to study enzyme inhibition and protein interactions. Its structural similarity to other biologically active compounds allows it to be used as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the synthesis of new antibiotics.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing process.
Mechanism of Action
The mechanism by which 3-chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved are determined by the specific biological system being studied.
Comparison with Similar Compounds
4-Chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
3-Chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
2-Methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
Uniqueness: 3-Chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is unique due to the presence of both chloro and methyl groups on the benzene ring, which influences its reactivity and biological activity. This combination of functional groups provides it with distinct properties compared to its similar counterparts.
Biological Activity
3-Chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- A chloro group at the 3-position of the benzene ring.
- A methyl group at the 2-position.
- A sulfonamide group attached to a methylisoxazole moiety.
The presence of these functional groups contributes to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological pathways. It is hypothesized that it may act as an enzyme inhibitor by binding to the active sites of target proteins, thereby preventing their normal function.
Biological Activity Overview
The compound has been studied for its potential applications in various fields, including:
- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties, making this compound a candidate for antibiotic development.
- Cardiovascular Effects : Research indicates that derivatives of benzenesulfonamide can influence perfusion pressure and coronary resistance in isolated rat heart models. For instance, studies have shown that specific sulfonamide derivatives reduce coronary resistance significantly compared to controls .
Case Study: Perfusion Pressure and Coronary Resistance
A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The experimental design included:
Group | Compound | Dose (nM) |
---|---|---|
I | Control | Krebs-Henseleit solution only |
II | Benzenesulfonamide | 0.001 |
III | Compound 2 | 0.001 |
IV | Compound 3 | 0.001 |
V | Compound 4 | 0.001 |
VI | Compound 5 | 0.001 |
Results indicated that Compound 4 (4-(2-aminoethyl)-benzenesulfonamide) significantly decreased perfusion pressure and coronary resistance compared to other compounds tested .
Docking Studies
Docking studies have suggested that some sulfonamides may act as calcium channel inhibitors. For example, the interaction of certain derivatives with calcium channel proteins was evaluated using computational docking methodologies, indicating potential pathways for therapeutic applications in cardiovascular diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Key Features |
---|---|
4-Chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide | Similar structure but different halogenation pattern |
3-Chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide | Lacks the methyl group at the 2-position |
2-Methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide | Different substitution pattern affecting activity |
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-8-11(13)4-3-5-12(8)19(16,17)15-7-10-6-14-18-9(10)2/h3-6,15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLCYDOKKNADTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=C(ON=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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